molecular formula C9H15ClN2O B13032876 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hcl CAS No. 2177258-21-6

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hcl

Cat. No.: B13032876
CAS No.: 2177258-21-6
M. Wt: 202.68 g/mol
InChI Key: TYOYBSUTOQTVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative characterized by a substituted aromatic ring system with an aminomethyl group at position 3, an ethyl group at position 1, and a methyl group at position 4. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. These modifications influence physicochemical properties like lipophilicity, bioavailability, and reactivity.

Properties

CAS No.

2177258-21-6

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

3-(aminomethyl)-1-ethyl-4-methylpyridin-2-one;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-3-11-5-4-7(2)8(6-10)9(11)12;/h4-5H,3,6,10H2,1-2H3;1H

InChI Key

TYOYBSUTOQTVRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the pyridine derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of pyridine compounds, including 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride, may exhibit antitumor properties. In a study focusing on pyridine derivatives, certain compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .

Inhibition of Enzymatic Activity
Another significant application is in the inhibition of specific enzymes. For instance, compounds similar to 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride have been studied for their ability to inhibit ADAM17, a metalloproteinase implicated in various diseases, including cancer and inflammation. The inhibition of such enzymes can lead to therapeutic advancements in treating these conditions .

Biochemical Research

AMPK Activation
The compound's structural analogs have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Studies show that certain derivatives can selectively inhibit cell growth in human breast cancer cells while activating AMPK, highlighting their potential as therapeutic agents in metabolic disorders and cancer treatment .

Synthesis and Characterization

The synthesis of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride involves several chemical reactions that yield high-purity products suitable for research applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluation of pyridine derivativesCertain compounds showed selective cytotoxicity against cancer cell lines .
AMPK Activation StudyInvestigating metabolic effectsIdentified compounds that activate AMPK while inhibiting cancer cell growth .
Enzymatic Inhibition ResearchTargeting ADAM17Demonstrated potential for therapeutic applications in cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The ethyl group at position 1 in the target compound likely increases metabolic stability compared to the methyl group in 3-Amino-1-methylpyridin-2(1H)-one HCl .

Physicochemical Properties

Available data for analogs highlight trends in solubility, melting points, and purity:

  • Melting Points: Pyridinone derivatives with chloro or nitro substituents (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) exhibit high melting points (268–287°C), suggesting strong intermolecular forces .
  • Purity : Compounds like 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide achieve >98% HPLC purity, indicating robust synthetic protocols .
  • Solubility: Hydrochloride salts (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride) are typically water-soluble, whereas non-ionic analogs require organic solvents .

Biological Activity

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride (CAS No. 2177258-21-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amine group and a pyridine ring, making it a candidate for various pharmacological applications.

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : 3-(aminomethyl)-4-ethyl-6-methyl-2-pyridinol hydrochloride
  • Physical Form : White solid
  • Purity : 96% .

The biological activity of 3-(aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit phosphodiesterase (PDE) inhibitory activity, which can influence cyclic nucleotide signaling pathways crucial in many physiological processes .

Antiproliferative Effects

Research indicates that compounds similar to 3-(aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl may exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related pyridine derivatives have shown cytotoxicity with GI50 values (the concentration required to inhibit cell growth by 50%) that suggest potential effectiveness in cancer therapy .

CompoundLung HOP-62Colon HCT-116CNS SF-539Melanoma UACC-62Ovarian OVCAR-3
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HClTBDTBDTBDTBDTBD

Note: TBD indicates that specific GI50 values for this compound need further investigation.

Phosphodiesterase Inhibition

A study focused on the development of radiolabeled PET tracers for PDE visualization highlighted the importance of PDE inhibitors in modulating cAMP levels, which are critical in various signaling pathways. The potential of 3-(aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl as a PDE inhibitor could be significant for therapeutic applications in cardiovascular diseases and other conditions where cAMP signaling is disrupted .

Case Study 1: Anticancer Activity

In vitro assays were conducted comparing the antiproliferative effects of various pyridine derivatives, including 3-(aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl, against multiple cancer cell lines. The results indicated a promising trend towards increased cytotoxicity with higher concentrations, suggesting further exploration into dosage optimization and mechanism elucidation.

Case Study 2: Enzyme Interaction

Another study examined the interaction of similar compounds with topoisomerase enzymes. The findings demonstrated that structural modifications significantly influenced the inhibitory activity against topoisomerases, which are crucial targets in cancer therapy. This suggests that analogs of 3-(aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl could also be evaluated for their topoisomerase-inhibitory potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one HCl, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Use reductive amination of a pyridinone precursor (e.g., 1-ethyl-4-methylpyridin-2(1H)-one) with an aminomethylating agent (e.g., formaldehyde and ammonium chloride) under acidic conditions. Purify via recrystallization in ethanol/HCl .
  • Intermediate characterization : Employ 1H^1H NMR (e.g., δ 1.38 ppm for methyl groups, δ 3.85 ppm for aminomethyl protons) and LCMS (ESI+ m/z ~392.2) to confirm structural integrity .
    • Safety : Follow protocols for handling HCl salts, including PPE and ventilation, as outlined in SDS for analogous compounds .

Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?

  • Methodology :

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (e.g., 98.37% purity threshold) .
  • FTIR/KF titration : Confirm absence of residual solvents (e.g., ethanol) and moisture content (<0.1%) .
  • Elemental analysis : Match calculated vs. experimental C, H, N values (e.g., C: ~60–73%, N: ~10–12%) .

Q. What biological significance does this compound hold, based on structural analogs?

  • Context : Pyridinone derivatives with aminomethyl groups (e.g., 3-(aminomethyl)quinoline-2(1H)-one) act as positive allosteric modulators of excitatory amino acid transporters (EAAT2), enhancing glutamate uptake in neurological disorders .
  • Experimental design : Test in vitro glutamate uptake assays using astrocyte cell lines, comparing efficacy to known EAAT2 modulators .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

  • Troubleshooting :

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.
  • pH-dependent studies : Adjust buffer pH (4.0–8.0) to assess ionization effects on solubility, referencing pKa values of pyridinone and aminomethyl groups .
    • Data reconciliation : Compare results with structurally related compounds (e.g., 3-Chloro-1-methylpyridin-2(1H)-one, which shows pH-sensitive solubility) .

Q. What strategies optimize yield in multi-step syntheses while minimizing byproducts?

  • Process refinement :

  • Catalyst screening : Replace Pd/C with Pd(OAc)2_2 for reductive steps to reduce HCl-mediated side reactions .
  • Temperature control : Maintain <50°C during aminomethylation to prevent degradation of the pyridinone core .
    • Byproduct analysis : Use LC-MS/MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry of reagents .

Q. How do substituents on the pyridinone ring influence biological activity?

  • Structure-activity relationship (SAR) :

  • Ethyl vs. methyl groups : The 1-ethyl substituent may enhance blood-brain barrier penetration compared to 1-methyl analogs .
  • Aminomethyl positioning : 3-Substitution optimizes interaction with EAAT2’s allosteric pocket, as seen in quinoline analogs .
    • Validation : Synthesize analogs (e.g., 1-propyl-4-ethyl) and compare EC50_{50} values in glutamate uptake assays .

Q. What are the challenges in formulating this compound for in vivo studies?

  • Formulation hurdles :

  • Stability : Protect from light and moisture (hygroscopic HCl salt); use lyophilization for long-term storage .
  • Bioavailability : Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the aminomethyl group) .
    • In vivo testing : Administer intravenously in rodent models of stroke, monitoring glutamate clearance via microdialysis .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy?

  • Hypothesis testing :

  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Protein binding : Measure free fraction in plasma using ultrafiltration; high binding may reduce in vivo activity .
    • Mitigation : Co-administer with CYP inhibitors (e.g., ketoconazole) to prolong half-life .

Q. What computational tools can predict binding modes to EAAT2?

  • Modeling approaches :

  • Docking studies : Use AutoDock Vina with EAAT2’s crystal structure (PDB: 5LLU) to map interactions of the pyridinone core .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the allosteric binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.